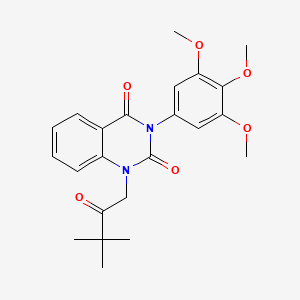![molecular formula C20H24N4S B6478184 4-({3-[ethyl(3-methylphenyl)amino]propyl}amino)-1,2-dihydroquinazoline-2-thione CAS No. 440334-14-5](/img/structure/B6478184.png)
4-({3-[ethyl(3-methylphenyl)amino]propyl}amino)-1,2-dihydroquinazoline-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a derivative of quinazoline, a class of organic compounds with a bicyclic structure, which consists of two fused six-membered rings, a benzene ring, and a pyrimidine ring. The molecule also contains an ethyl(3-methylphenyl)amino and a propylamino substituent. These types of compounds often exhibit interesting biological activities, which is why they are frequently studied in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be based on the quinazoline core, with the various substituents attached at the appropriate positions. Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Quinazolines and their derivatives can undergo a variety of chemical reactions, particularly at the nitrogen atoms or any functional groups present. The exact reactions would depend on the specific substituents and reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by factors like polarity, molecular size, and functional groups .作用機序
Safety and Hazards
将来の方向性
Future research on this compound could involve studying its synthesis, characterizing its structure, investigating its reactivity, and evaluating its biological activity. This could lead to the discovery of new reactions, the development of new synthetic methods, or the identification of new biological targets .
特性
IUPAC Name |
4-[3-(N-ethyl-3-methylanilino)propylamino]-1H-quinazoline-2-thione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4S/c1-3-24(16-9-6-8-15(2)14-16)13-7-12-21-19-17-10-4-5-11-18(17)22-20(25)23-19/h4-6,8-11,14H,3,7,12-13H2,1-2H3,(H2,21,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIFSJDLWGSCSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC1=NC(=S)NC2=CC=CC=C21)C3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-(ethyl(m-tolyl)amino)propyl)amino)quinazoline-2(1H)-thione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-oxo-2-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethyl)benzamide](/img/structure/B6478104.png)
![2-[4-(propan-2-ylsulfanyl)phenyl]-1-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}ethan-1-one](/img/structure/B6478109.png)
![1-(3-oxo-3-{3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}propyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6478116.png)

![2-(5-{1-[2-(ethylsulfanyl)benzoyl]azetidin-3-yl}-1,2,4-oxadiazol-3-yl)pyrazine](/img/structure/B6478144.png)
![4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B6478150.png)
![2-{5-[1-(5-chlorothiophene-2-carbonyl)azetidin-3-yl]-1,2,4-oxadiazol-3-yl}pyrazine](/img/structure/B6478156.png)
![7-(3,4-difluorophenyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B6478158.png)
![3-(1-{[(3-chlorophenyl)carbamoyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B6478167.png)
![1-(3-fluorophenyl)-N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]methanesulfonamide](/img/structure/B6478171.png)

![2-({8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(4-fluorophenyl)ethan-1-one](/img/structure/B6478191.png)
![4-(6-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)-N-[(2-methoxyphenyl)methyl]butanamide](/img/structure/B6478197.png)
![2-({8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)-1-(3,5-dimethylpiperidin-1-yl)ethan-1-one](/img/structure/B6478203.png)